Cas no 587-63-3 (Dihydrokavain)

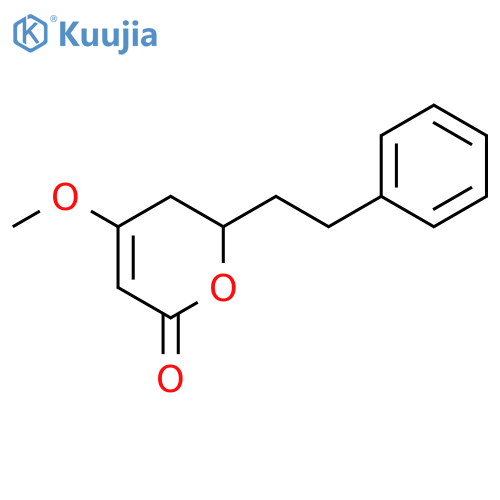

Dihydrokavain structure

商品名:Dihydrokavain

Dihydrokavain 化学的及び物理的性質

名前と識別子

-

- Dihydrokavain

- (S)-(+)-7,8-Dihydrokavain

- DIHYDROKAVAIN(P) PrintBack

- 7,8-Dihydrokavain

- 7,8-Dihydrokawain

- Marindinin

- (6S)-5,6-Dihydro-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one

- 4-Methoxy-6-phenethyl-5,6-dihydropyran-2-one

- Dihydrokawain

- Kavain, dihydro-

- Kawain, dihydro-

- 7,8-Dihydro-kawain

- NW8ZGW9XRZ

- VOOYTQRREPYRIW-LBPRGKRZSA-N

- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (6S)-

- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-phenethyl-

- (+)-Dihydrokavain

- (2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one

- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (S)-

- MEGxp0_001719

- (S)-(+)-7,8-

- BRD-K31961554-001-01-9

- AKOS028109012

- Tox21_201033

- AC-34187

- DTXSID8033433

- CCRIS 9371

- HY-N0920

- 587-63-3

- UNII-NW8ZGW9XRZ

- Q-100678

- Q27285076

- NSC-112163

- (S)-4-methoxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one

- CS-4244

- NS00097256

- SCHEMBL5672433

- 2H-Pyran-2-one,6-dihydro-4-methoxy-6-phenethyl-

- s9446

- ACon1_000519

- CCG-266804

- MS-23329

- HMS3887C05

- MFCD01694032

- (S)-(+)-7,8-Dihydrokavain, analytical standard

- DIHYDROKAWAIN [MI]

- ACon0_000958

- NCGC00169002-05

- CAS-587-63-3

- NCGC00258586-01

- 2H-Pyran-2-one,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (S)-

- 7,8-Dihydrokawain;7,8-Dihydrokavain;Marindinin

- NSC112163

- NSC 112163

- (S)-(+)-DIHYDROKAWAIN

- CHEBI:157713

- CHEMBL569329

- DTXCID501476403

- NCGC00169002-01

- (+)-(S)-Dihydrokavain

- DA-52550

- FD76571

- HY-N0920R

- 4-Methoxy-6-phenethyl-5,6-dihydropyran-2-one;Marindinin

- Dihydrokavain (Standard)

-

- MDL: MFCD01694032

- インチ: 1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1

- InChIKey: VOOYTQRREPYRIW-LBPRGKRZSA-N

- ほほえんだ: O1C(C([H])=C(C([H])([H])[C@]1([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 232.109944g/mol

- ひょうめんでんか: 0

- XLogP3: 2.8

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 4

- どういたいしつりょう: 232.109944g/mol

- 単一同位体質量: 232.109944g/mol

- 水素結合トポロジー分子極性表面積: 35.5Ų

- 重原子数: 17

- 複雑さ: 290

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- ぶんしりょう: 232.27

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1649 (rough estimate)

- ゆうかいてん: 58-60°

- ふってん: 413.583℃/760mmHg

- フラッシュポイント: 175.6 ºC

- 屈折率: 1.5557 (estimate)

- ようかいど: 1154 mg/L @ 25 °C (est)

- PSA: 35.53000

- LogP: 2.46500

- ひせんこうど: D24 +31° (methanol)

- 光学活性: [α]/D 29±2°, c = 0.5 in methanol

Dihydrokavain セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Dihydrokavain 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP0495-1000mg |

Dihydrokawain |

587-63-3 | 98% | 1000mg |

$1500 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45184-5mg |

Dihydrokavain (7,8-Dihydrokawain) |

587-63-3 | 98% | 5mg |

¥1604.00 | 2023-09-08 | |

| LKT Labs | D3229-10 mg |

7,8-Dihydrokawain |

587-63-3 | ≥98% | 10mg |

$392.80 | 2023-07-11 | |

| ChemFaces | CFN90536-20mg |

Dihydrokavain |

587-63-3 | >=98% | 20mg |

$288 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4591-5 mg |

Dihydrokavain |

587-63-3 | 99.82% | 5mg |

¥3180.00 | 2022-04-26 | |

| ChemFaces | CFN90536-20mg |

Dihydrokavain |

587-63-3 | >=98% | 20mg |

$318 | 2021-07-22 | |

| TRC | D450620-5mg |

(+)-(S)-Dihydrokavain |

587-63-3 | 5mg |

$ 385.00 | 2023-09-07 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2781-20mg |

Dihydrokavain |

587-63-3 | ≥98% | 20mg |

¥2000元 | 2023-09-15 | |

| S e l l e c k ZHONG GUO | S9446-1mg |

Dihydrokavain |

587-63-3 | 99.97% | 1mg |

¥1204.25 | 2023-09-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D873475-1mg |

Dihydrokavain |

587-63-3 | 95% | 1mg |

¥1,852.20 | 2022-01-13 |

Dihydrokavain 関連文献

-

Ashton D. Lesiak,Rabi A. Musah Anal. Methods 2016 8 1646

-

Timo Wendling,Eugen Risto,Benjamin Erb,Lukas J. Goo?en Green Chem. 2017 19 643

-

Suzanne J. P. L. van den Berg,Lluis Serra-Majem,Patrick Coppens,Ivonne M. C. M. Rietjens Food Funct. 2011 2 760

-

Roberta Teta,Gerardo Della Sala,Germana Esposito,Christopher W. Via,Carmela Mazzoccoli,Claudia Piccoli,Matthew J. Bertin,Valeria Costantino,Alfonso Mangoni Org. Chem. Front. 2019 6 1762

-

5. Synthesis and lithiation of γ,γ-difunctionalised ketene dithioacetals. Access to a new synthetic equivalent of a β-hydroxy-β-lithioacrylate. X-Ray molecular structure of 2-(1,3-dithian-2-ylidenemethyl)-1,3-dithianeEdward Dziadulewicz,Melvyn Giles,William O. Moss,Timothy Gallagher,Mary Harman,Michael B. Hursthouse J. Chem. Soc. Perkin Trans. 1 1989 1793

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:587-63-3)Dihydrokavain

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:587-63-3)Dihydrokavain

清らかである:99%

はかる:25mg

価格 ($):666.0